Bromfenvinphos

Description

Properties

IUPAC Name |

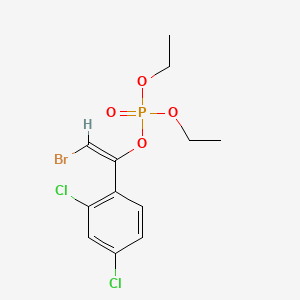

[(E)-2-bromo-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrCl2O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-6-5-9(14)7-11(10)15/h5-8H,3-4H2,1-2H3/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDKAVSHIKNMAN-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC(=CBr)C1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(OCC)O/C(=C/Br)/C1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrCl2O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33399-00-7 | |

| Record name | Bromfenvinphos [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033399007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, 2-bromo-1-(2,4-dichlorophenyl)vinyl diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Bromfenvinphos: Chemical Structure, Properties, and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromfenvinphos is an organophosphate insecticide and acaricide known for its potent inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of this compound. Detailed methodologies for its synthesis and for assessing its primary mode of action are presented. Furthermore, this document summarizes its toxicological profile and explores its environmental fate. The information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pesticide science, neurotoxicology, and drug development.

Chemical Identity and Physicochemical Properties

This compound, with the IUPAC name [2-bromo-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate (B84403), is a synthetic organophosphorus compound.[1] Its chemical identity and key physicochemical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | [2-bromo-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate[1] |

| CAS Number | 33399-00-7[1] |

| Molecular Formula | C₁₂H₁₄BrCl₂O₄P[1] |

| Molecular Weight | 404.02 g/mol [1] |

| Synonyms | Bromfenvinfos, Bromphenvinphos, O,O-diethyl-1-(2,4-dichlorophenyl)-2-bromovinyl phosphate[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Colorless to pale yellow oily liquid |

| Boiling Point | 123-126 °C at 0.006 Torr[2] |

| Density | 1.532 ± 0.06 g/cm³ (Predicted)[2] |

| Solubility | Data on specific solubility in water and various organic solvents is limited in publicly available literature. However, its structural analogue, chlorfenvinphos (B103538), is miscible with most common organic solvents.[3] |

| Vapor Pressure | No specific data available for this compound. The related compound chlorfenvinphos has a low vapor pressure, suggesting low volatility. |

| LogP (Octanol-Water Partition Coefficient) | 3.2 (Computed)[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the Perkow reaction, a well-established method for the formation of vinyl phosphates from trialkyl phosphites and α-haloketones.[4][5] The likely precursor for this compound synthesis is 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one (also known as 2,4-dichlorophenacyl bromide).

Experimental Protocol: Synthesis via Perkow Reaction

The following is a generalized experimental protocol for the synthesis of this compound based on the principles of the Perkow reaction.

Materials:

-

2-bromo-1-(2,4-dichlorophenyl)ethan-1-one

-

Triethyl phosphite (B83602)

-

Anhydrous aprotic solvent (e.g., toluene, benzene)

-

Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, dissolve 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one in the anhydrous aprotic solvent.

-

Slowly add triethyl phosphite to the solution at room temperature with continuous stirring. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a moderate temperature.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained at that temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

Diagram 1: Proposed Synthesis of this compound via the Perkow Reaction

Mode of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound, like other organophosphate insecticides, is the inhibition of acetylcholinesterase (AChE).[6] AChE is a crucial enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, which can lead to paralysis and death in insects.

Studies have shown that this compound acts as a competitive inhibitor of AChE at low concentrations, increasing the Michaelis constant (Km) without affecting the maximum velocity (Vmax). At higher concentrations, it exhibits a mixed type of inhibition, affecting both Km and Vmax.[7]

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The following is a detailed protocol for determining the inhibitory effect of this compound on acetylcholinesterase activity, based on the Ellman method.

Materials:

-

This compound (dissolved in a suitable solvent like ethanol (B145695) or DMSO)

-

Acetylcholinesterase (AChE) solution (from a commercial source or prepared from tissue homogenates)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound and a series of dilutions in the appropriate solvent.

-

Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Phosphate buffer

-

AChE solution

-

Varying concentrations of the this compound solution (or solvent for control wells)

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific pre-incubation period to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Add the DTNB solution to all wells.

-

Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

-

-

Measurement:

-

Immediately start measuring the absorbance at 412 nm at regular intervals for a set period using the microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when thiocholine (B1204863) (a product of ATCI hydrolysis by AChE) reacts with DTNB.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Diagram 2: Workflow for Acetylcholinesterase Inhibition Assay

References

- 1. assets.greenbook.net [assets.greenbook.net]

- 2. pp.bme.hu [pp.bme.hu]

- 3. The effect of this compound and its impurities on human erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Perkow reaction - Wikipedia [en.wikipedia.org]

- 5. Perkow_reaction [chemeurope.com]

- 6. researchgate.net [researchgate.net]

- 7. The effect of this compound, its impurities and chlorfenvinphos on acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Bromfenvinphos mechanism of action as a cholinesterase inhibitor

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Bromfenvinphos as a cholinesterase inhibitor. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its biochemical interactions, kinetic properties, and the experimental methodologies used for its characterization.

Introduction: this compound and Cholinesterase Inhibition

This compound is an organophosphate insecticide that exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.[2]

The inhibition of AChE by organophosphates like this compound leads to an accumulation of acetylcholine in the synaptic cleft.[2] This accumulation results in the continuous stimulation of cholinergic receptors, leading to a state of hyperexcitation, paralysis, and ultimately, death in target organisms.[2] The primary mechanism of this inhibition involves the phosphorylation of a serine hydroxyl group within the active site of the AChE enzyme.[3]

Mechanism of Action: A Mixed-Type Inhibition

Research on the interaction between this compound and human erythrocyte acetylcholinesterase has revealed a complex inhibitory mechanism.[1] Unlike simple competitive or non-competitive inhibitors, this compound exhibits a mixed-type inhibition pattern.[1]

At lower concentrations, this compound acts as a competitive inhibitor, where it likely competes with the natural substrate, acetylcholine, for binding to the active site of the enzyme.[1] This is evidenced by an increase in the Michaelis constant (Km) without a significant change in the maximum reaction velocity (Vmax).[1]

However, at higher concentrations, the inhibition mechanism transitions to a mixed type.[1] In this state, this compound not only competes with the substrate for the active site but also binds to an allosteric site on the enzyme. This dual interaction leads to both an increase in Km and a decrease in Vmax.[1]

The following diagram illustrates the general signaling pathway of acetylcholinesterase and the inhibitory action of this compound.

Quantitative Data on AChE Inhibition

The inhibitory potency of this compound and its related compounds against acetylcholinesterase can be quantified using several kinetic parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constants (Ki and Ki'). A study by Sosnowska et al. (2013) determined these values for this compound and compared them with Chlorfenvinphos and some of its own production impurities.[1]

While the full text of this pivotal study was not accessible to retrieve the specific numerical data, the key findings from the abstract indicate that Chlorfenvinphos is a more potent inhibitor than this compound.[1] Furthermore, among the compounds studied, Chlorfenvinphos and dibromo-bromfenvinphos exhibited the lowest Ki and Ki' values, signifying the strongest binding affinity to the enzyme.[1]

The following table summarizes the types of quantitative data typically generated in such studies.

| Compound | IC50 (µM) | Ki (µM) | Ki' (µM) | Type of Inhibition | Source Organism of AChE | Reference |

| This compound (BFVF) | Data not available | Value reported in source | Value reported in source | Mixed | Human Erythrocytes | [1] |

| Chlorfenvinphos (CFVF) | Data not available | Value reported in source | Value reported in source | Mixed | Human Erythrocytes | [1] |

| Dihydro-bromfenvinphos | Data not available | Value reported in source | Value reported in source | Mixed | Human Erythrocytes | [1] |

| Dibromo-bromfenvinphos | Data not available | Value reported in source | Value reported in source | Mixed | Human Erythrocytes | [1] |

Note: The specific numerical values for Ki and Ki' are contained within the cited reference; however, the full text was not accessible to be included here.

Experimental Protocols

The characterization of cholinesterase inhibitors like this compound predominantly relies on in vitro enzyme inhibition assays. The most widely used method is the spectrophotometric assay developed by Ellman.

Ellman's Assay for Acetylcholinesterase Activity

Principle: This assay measures the activity of AChE by monitoring the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation is directly proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Prepare serial dilutions of this compound from the stock solution.

-

-

Assay Setup:

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and AChE solution to each well.

-

Add the different concentrations of this compound to the test wells. Include a control well with no inhibitor.

-

-

Pre-incubation:

-

Incubate the plate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the substrate (ATCI) to all wells.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

To determine the type of inhibition and the Ki and Ki' values, the assay is performed with varying concentrations of both the substrate and the inhibitor, followed by analysis using Lineweaver-Burk or Dixon plots.

-

The following diagram illustrates a typical experimental workflow for an AChE inhibition assay.

Conclusion

This compound acts as a potent cholinesterase inhibitor, employing a mixed-type inhibition mechanism against human acetylcholinesterase. Its ability to interfere with the normal hydrolysis of acetylcholine underscores its efficacy as an insecticide. A thorough understanding of its kinetic parameters and mechanism of action is crucial for assessing its toxicological profile and for the development of potential antidotes. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel cholinesterase inhibitors. Further research to obtain and analyze the full kinetic dataset from key studies is warranted to complete the quantitative assessment of its inhibitory properties.

References

The Synthesis and Manufacturing Impurities of Bromfenvinphos: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the organophosphate insecticide Bromfenvinphos and a detailed analysis of its manufacturing impurities. The information is curated for researchers, scientists, and professionals involved in drug development and chemical manufacturing, with a focus on the chemical pathways, potential byproducts, and analytical considerations.

Synthesis of this compound

The primary route for the synthesis of this compound is the Perkow reaction . This reaction involves the treatment of a halogenated α-haloketone with a trialkyl phosphite (B83602). In the case of this compound, the key starting materials are triethyl phosphite and a brominated derivative of 2,4-dichloroacetophenone. The reaction proceeds via a nucleophilic attack of the phosphite on the carbonyl carbon of the haloketone, leading to the formation of a vinyl phosphate.

A critical starting material for this synthesis is 2,4-dichlorophenacyl bromide (2-bromo-1-(2,4-dichlorophenyl)ethanone), which is synthesized from 2,4-dichloroacetophenone.

During the synthesis of this compound, a competing reaction, the Michaelis-Arbuzov reaction , can also occur. This side reaction leads to the formation of a β-ketophosphonate, which is a known impurity in the final product. The general pathway for the synthesis of this compound and the competing Michaelis-Arbuzov reaction is depicted below.

Caption: General synthesis pathway of this compound via the Perkow reaction and the competing Michaelis-Arbuzov reaction leading to a β-ketophosphonate impurity.

Manufacturing Impurities of this compound

Several impurities have been identified in the technical-grade manufacturing of this compound. These byproducts can arise from side reactions, unreacted starting materials, or the reaction of intermediates. Understanding the profile of these impurities is crucial for quality control and regulatory compliance.

Known Impurities in this compound Manufacturing:

| Impurity Name | Chemical Name |

| Dihydro-bromfenvinphos | O,O-diethyl O-[1-(2,4-dichlorophenyl)vinyl] phosphate |

| Dibromo-bromfenvinphos | O,O-diethyl O-[1-(2,4-dichlorophenyl)-2,2-dibromovinyl] phosphate |

| 2,4-Dichlorophenacyl bromide | 2-bromo-1-(2,4-dichlorophenyl)ethanone |

| 2,4-Dichlorophenacylidene bromide | 1-(2,4-dichlorophenyl)-2,2-dibromoethanone |

| 2,4-Dichlorophenacylidyne bromide | 1-(2,4-dichlorophenyl)-2,2,2-tribromoethanone |

| 1-bromo-2-(2,4-dichlorophenyl)-2-ethoxy ethene (BDCEE) | - |

| β-ketophosphonate | diethyl [2-(2,4-dichlorophenyl)-2-oxo-ethyl] phosphonate |

Analytical Methodologies for Impurity Profiling

The identification and quantification of impurities in this compound require robust analytical methods. The most commonly employed techniques for the analysis of organophosphate pesticides and their impurities include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile impurities.

-

High-Performance Liquid Chromatography (HPLC): Often coupled with UV or mass spectrometry detectors, HPLC is suitable for the separation and quantification of a wide range of impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A primary tool for the structural elucidation of unknown impurities.

An In-depth Technical Guide to Bromfenvinphos (CAS Number: 33399-00-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromfenvinphos, with the CAS number 33399-00-7, is an organophosphate insecticide and acaricide.[1] As with other organophosphorus compounds, its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2][3] This guide provides a comprehensive overview of the technical data available for this compound, including its chemical and physical properties, toxicological data, and the signaling pathways it affects. Detailed experimental protocols for key toxicological assays are also presented to aid in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for understanding its environmental fate and for the development of analytical methods.

| Property | Value | Reference(s) |

| IUPAC Name | [2-bromo-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate (B84403) | [2] |

| Molecular Formula | C12H14BrCl2O4P | [2] |

| Molecular Weight | 404.02 g/mol | [2] |

| Appearance | Colorless, clear liquid | [4] |

| Boiling Point | 123-126 °C @ 6 x 10-3 Torr | [5] |

| Flash Point | 201.3 °C | [5] |

| Density | 1.532 g/cm³ | [5] |

| Refractive Index | 1.552 | [5] |

| Storage Conditions | Approximately 4°C | [5] |

Toxicological Data

This compound is classified as highly toxic, particularly if swallowed.[5][6] The following table summarizes the available acute toxicity data.

| Metric | Value | Species | Route | Reference(s) |

| LD50 | 21.4 mg/kg | Rat | Oral | [5] |

| LD50 | 64 mg/kg | Rat | Subcutaneous | [5] |

| LD50 | > 2,000 mg/kg | Rabbit (male and female) | Dermal | [4] |

Signaling Pathways

Primary Mechanism of Action: Acetylcholinesterase Inhibition

The principal toxic effect of this compound is the inhibition of acetylcholinesterase (AChE).[2][3] AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[7] By inhibiting AChE, this compound causes an accumulation of ACh, leading to overstimulation of muscarinic and nicotinic receptors.[7] This results in a cholinergic crisis characterized by a range of symptoms, including muscle weakness, hypersalivation, and in severe cases, respiratory failure and death.[7] The inhibition is due to the phosphorylation of the serine hydroxyl group in the active site of the AChE enzyme, which is an irreversible binding.[5]

Secondary Mechanism: Induction of Oxidative Stress

Organophosphates, including this compound, are known to induce oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive products.[3][8] This can lead to cellular damage. The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a key signaling cascade that regulates the expression of antioxidant proteins and detoxifying enzymes.[9] Exposure to organophosphates can activate this pathway as a cellular defense mechanism.

Experimental Protocols

Determination of Acute Oral LD50 in Rats

This protocol is a generalized procedure based on standard methods for determining the median lethal dose (LD50) of a chemical.[1][10][11][12]

Objective: To determine the single dose of this compound that is lethal to 50% of a test population of rats when administered orally.

Materials:

-

Wistar rats (young adults, both sexes)

-

This compound (technical grade)

-

Vehicle (e.g., corn oil or other suitable solvent)

-

Oral gavage needles

-

Syringes

-

Animal cages

-

Standard laboratory animal diet and water

Procedure:

-

Animal Acclimatization: House the rats in standard laboratory conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) for at least 5 days prior to the experiment to allow for acclimatization.[11] Provide free access to food and water.

-

Dose Preparation: Prepare a series of graded doses of this compound in the chosen vehicle. The dose range should be selected based on preliminary range-finding studies to bracket the expected LD50.

-

Animal Preparation: Fast the animals overnight (approximately 16 hours) before dosing, with water still available.[11]

-

Dosing: Weigh each animal and administer the calculated dose of the this compound solution or suspension by oral gavage. A control group should receive the vehicle only.

-

Observation: Observe the animals continuously for the first few hours after dosing and then periodically for at least 14 days.[11] Record all signs of toxicity, including changes in behavior, appearance, and any mortality.

-

Data Analysis: Record the number of mortalities in each dose group. Calculate the LD50 value and its 95% confidence interval using a recognized statistical method, such as probit analysis.[5]

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method for measuring AChE activity.[2][4][6][7][13]

Objective: To determine the in vitro inhibitory effect of this compound on AChE activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human erythrocytes)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, and this compound in the phosphate buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in the specified order:

-

Phosphate buffer

-

This compound solution at various concentrations (or vehicle for control)

-

DTNB solution

-

-

Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5 minutes).

-

Initiation of Reaction: Add the ATCI solution to each well to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings at regular intervals for a set period (e.g., every minute for 5 minutes).

-

Data Analysis: Calculate the rate of reaction (change in absorbance over time) for each concentration of this compound. Determine the percentage of AChE inhibition for each concentration relative to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a potent organophosphate with significant acute toxicity, primarily through the irreversible inhibition of acetylcholinesterase. Emerging evidence also points to the induction of oxidative stress as a secondary mechanism of its toxicity. The data and protocols presented in this guide offer a foundational resource for researchers and professionals involved in the study of this compound, from understanding its basic properties to investigating its complex biological interactions. Further research is warranted to fully elucidate the downstream signaling pathways affected by this compound-induced oxidative stress and to develop more targeted therapeutic interventions in cases of poisoning.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. dep.nj.gov [dep.nj.gov]

- 6. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. apiservices.biz [apiservices.biz]

- 9. mdpi.com [mdpi.com]

- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Acute oral toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 13. researchgate.net [researchgate.net]

Bromfenvinphos: A Comprehensive Toxicological Profile and Safety Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromfenvinphos is an organophosphate insecticide and acaricide. As with other compounds in this class, its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system. This technical guide provides a detailed overview of the toxicological profile and safety data for this compound, drawing from available scientific literature. The information is intended to support research, scientific assessment, and drug development activities related to this compound.

Acute Toxicity

The acute toxicity of this compound has been evaluated in various animal models. The following table summarizes the available quantitative data on its lethal dose (LD50) and lethal concentration (LC50) values.

| Parameter | Route of Administration | Species | Value | Reference |

| LD50 | Oral | Rat | 10 mg/kg | [1] |

| LD50 | Dermal | Rabbit | 31 mg/kg | [1] |

| LC50 | Inhalation | Rat | 0.05 mg/L | [1] |

Chronic Toxicity

Genotoxicity and Carcinogenicity

Genotoxicity

There is a lack of publicly available data from specific genotoxicity assays for this compound, such as the Ames test (bacterial reverse mutation assay) or in vivo/in vitro micronucleus assays. Such tests are crucial for determining the potential of a substance to cause genetic mutations or chromosomal damage.[3][4][5]

Carcinogenicity

Comprehensive carcinogenicity bioassays in rodents for this compound have not been identified in the reviewed literature. The carcinogenic potential of this compound remains unclassified by major regulatory agencies. It is important to note that a bioassay of a structurally related organophosphate, tetrachlorvinphos (B1682751), was associated with proliferative lesions in rats and was found to be carcinogenic in female mice, causing hepatocellular carcinoma.[6] However, these findings cannot be directly attributed to this compound without specific studies.

Reproductive and Developmental Toxicity

A study investigating the embryotoxic effects of this compound was conducted in hamsters, rats, and rabbits. The findings indicate that this compound exhibits weaker embryotoxic properties compared to the related compound Chlorfenvinphos (B103538). Notably, no teratogenic effects were observed in the fetuses of hamsters and rats.[1]

Neurotoxicity and Mechanism of Action

The primary mechanism of neurotoxicity for this compound, typical of organophosphates, is the inhibition of acetylcholinesterase (AChE) in the nervous system.[7] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors. This overstimulation is responsible for the acute signs of poisoning, which can include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors, convulsions, and ultimately, respiratory failure.[1][8]

Further research suggests that downstream effects of acetylcholinesterase inhibition contribute to the overall toxic profile. One significant secondary mechanism is the induction of oxidative stress.[1][9][10][11] The excessive neuronal activity caused by acetylcholine accumulation can lead to an overproduction of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, contributing to neuronal cell death.[9][10]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed pharmacokinetic studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not extensively available in the public literature. For organophosphates in general, absorption can occur through oral, dermal, and inhalation routes. They are typically distributed widely throughout the body, and metabolism often occurs in the liver, leading to the formation of metabolites that can be more or less toxic than the parent compound. Excretion primarily occurs through the urine.

Experimental Protocols

Specific experimental protocols for the toxicological studies of this compound are not detailed in the available literature. However, standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) are typically followed for such studies.

Acute Oral Toxicity (Based on OECD Guideline 423)

-

Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often more sensitive) are used.

-

Housing and Feeding: Animals are housed in standard conditions with access to food and water.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. A stepwise procedure is used where the outcome of dosing one animal determines the dose for the next.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

-

Data Analysis: The LD50 is calculated based on the mortality data.

In Vitro Micronucleus Test (Based on OECD Guideline 487)

-

Cell Cultures: Cultured human or rodent cells (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells) are used.

-

Exposure: Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (e.g., S9 mix), for a defined period.

-

Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

-

Data Analysis: The frequency of micronucleated cells in the treated cultures is compared to that in the solvent/vehicle control cultures.

Safety Data and Handling

This compound is classified as highly toxic.[1] It is fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[1] It may also cause irritation to the mucous membranes and upper respiratory system.[1] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and respiratory protection, should be used when handling this compound.[1] It should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[1]

Conclusion

This compound is a potent organophosphate with significant acute toxicity primarily mediated through the inhibition of acetylcholinesterase. While data on its chronic toxicity, genotoxicity, and carcinogenicity are limited in the public domain, its classification as a highly toxic substance necessitates stringent safety precautions during handling and use. Further research is warranted to fully characterize its long-term health effects and to provide a more complete toxicological profile. The information presented in this guide, including the potential for oxidative stress as a secondary mechanism of toxicity, provides a foundation for future research and safety assessments.

References

- 1. The role of oxidative stress in organophosphate and nerve agent toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HEALTH EFFECTS - Toxicological Profile for Chlorfenvinphos - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vivo rodent erythrocyte micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biotoxicity.com [biotoxicity.com]

- 6. Bioassay of tetrachlorvinphos for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of this compound, its impurities and chlorfenvinphos on acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. scilit.com [scilit.com]

Environmental Fate and Degradation of Bromfenvinphos: A Technical Guide

Disclaimer: Limited direct experimental data is available in the public domain regarding the environmental fate and degradation pathways of Bromfenvinphos. Due to its structural similarity to Chlorfenvinphos, this guide utilizes data for Chlorfenvinphos as a reasonable surrogate to provide insights into the potential environmental behavior of this compound. This information should be interpreted with caution, and further research specifically on this compound is warranted.

Introduction

This compound, an organophosphate insecticide, is utilized for the control of various insect pests. Understanding its environmental fate—encompassing its persistence, mobility, and transformation in different environmental compartments—is crucial for assessing its potential ecological impact. This technical guide provides an in-depth overview of the abiotic and biotic degradation pathways of this compound, drawing upon available data for the structurally analogous compound, Chlorfenvinphos.

The primary degradation routes for organophosphate pesticides like this compound include hydrolysis, photolysis, and microbial degradation. These processes lead to the breakdown of the parent compound into various transformation products, which may have different toxicological and mobility characteristics.

Physicochemical Properties

The environmental behavior of a pesticide is significantly influenced by its physicochemical properties. While specific data for this compound is limited, the properties of Chlorfenvinphos provide a useful reference.

Table 1: Physicochemical Properties of Chlorfenvinphos

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄Cl₃O₄P | [1] |

| Molecular Weight | 359.57 g/mol | [1] |

| Water Solubility | 145 mg/L at 20°C | [1] |

| Vapor Pressure | 1.9 x 10⁻⁶ Pa at 20°C | [2] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.93 | [2] |

| Kₒc (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient) | 1000 - 3000 mL/g | [2] |

| Henry's Law Constant | 2.4 x 10⁻⁵ Pa m³/mol | [2] |

Environmental Fate and Degradation Pathways

The degradation of this compound in the environment is expected to occur through a combination of chemical and biological processes.

Abiotic Degradation

3.1.1. Hydrolysis

Hydrolysis is a key abiotic degradation pathway for organophosphate esters. The rate of hydrolysis is highly dependent on pH and temperature. For Chlorfenvinphos, hydrolysis is slow under acidic and neutral conditions but increases significantly under alkaline conditions.[1]

Table 2: Hydrolysis Half-life of Chlorfenvinphos in Water

| pH | Temperature (°C) | Half-life (t½) | Reference |

| 5 | 25 | Stable | [1] |

| 7 | 25 | 170 days | [1] |

| 9 | 25 | 80 days | [1] |

The primary hydrolysis products of Chlorfenvinphos are expected to be diethyl phosphate (B84403) and 2-bromo-1-(2,4-dichlorophenyl)vinyl alcohol, which would likely rearrange to 2,4-dichlorophenacyl bromide.

3.1.2. Photolysis

Photodegradation in water and on soil surfaces can also contribute to the breakdown of this compound. The rate of photolysis is influenced by the intensity of solar radiation and the presence of photosensitizers in the environment. While specific quantum yield data for this compound is unavailable, organophosphates can undergo phototransformation. For Chlorfenvinphos, photolysis in water is not considered a major degradation pathway.[1]

Biotic Degradation

3.2.1. Soil Metabolism

Microbial degradation is a major route of dissipation for organophosphate pesticides in soil. The persistence of these compounds in soil is influenced by factors such as soil type, organic matter content, moisture, temperature, and the composition of the microbial community. The half-life of Chlorfenvinphos in soil can range from a few weeks to several months.[1]

Table 3: Soil Metabolism Half-life of Chlorfenvinphos

| Soil Type | Temperature (°C) | Half-life (t½) | Reference |

| Sandy Loam | 20 | 28 - 70 days | [1] |

| Clay Loam | 20 | 60 - 150 days | [1] |

The primary degradation pathway in soil is likely initiated by microbial hydrolysis of the phosphate ester bond, followed by further degradation of the resulting aromatic and aliphatic fragments.

3.2.2. Aquatic Biodegradation

In aquatic systems, biodegradation in water and sediment is a key process for the removal of organophosphate pesticides. The rate of biodegradation is influenced by the microbial population, nutrient availability, and temperature.

Proposed Degradation Pathways

Based on the degradation of Chlorfenvinphos and the general chemistry of organophosphates, the following degradation pathways for this compound are proposed.

Caption: Proposed degradation pathways of this compound.

Experimental Protocols

The following section details the methodologies for key experiments used to determine the environmental fate of pesticides, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Hydrolysis Study (following OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

-

Test Substance: Radiolabeled ([¹⁴C]) this compound of known purity.

-

Test Conditions:

-

Sterile aqueous buffer solutions at pH 4 (e.g., acetate (B1210297) buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate (B1201080) buffer).

-

Constant temperature, typically 25°C and 50°C, in the dark to prevent photolysis.

-

-

Procedure:

-

A stock solution of the test substance is prepared in a water-miscible solvent.

-

The stock solution is added to the buffer solutions to achieve a known initial concentration.

-

Samples are taken at appropriate time intervals.

-

-

Analysis:

-

The concentration of the parent compound and any major hydrolysis products are determined at each time point using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with radiometric detection.

-

The identity of major degradation products is confirmed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Evaluation:

-

The degradation rate constants (k) and half-lives (t½) are calculated assuming pseudo-first-order kinetics.

-

Caption: Experimental workflow for a hydrolysis study.

Aerobic Soil Metabolism Study (following OECD Guideline 307)

Objective: To determine the rate and route of degradation of this compound in soil under aerobic conditions.

Methodology:

-

Test Substance: Radiolabeled ([¹⁴C]) this compound.

-

Test Soil: At least three different soil types with varying characteristics (e.g., texture, organic carbon content, pH).

-

Test Conditions:

-

Controlled temperature (e.g., 20°C) and moisture (e.g., 40-60% of maximum water holding capacity).

-

Maintained in the dark.

-

-

Procedure:

-

The test substance is applied to the soil samples at a known concentration.

-

The soils are incubated under aerobic conditions, with airflow to maintain oxygen levels and trap volatile products (e.g., ¹⁴CO₂).

-

Soil samples are taken at various time points.

-

-

Analysis:

-

Soil samples are extracted with appropriate solvents.

-

The extracts are analyzed by HPLC with radiometric detection to quantify the parent compound and transformation products.

-

The identity of major metabolites is confirmed by LC-MS.

-

Non-extractable residues are quantified by combustion analysis.

-

Volatile products trapped are also quantified.

-

-

Data Evaluation:

-

Degradation kinetics (DT₅₀ and DT₉₀ values) for the parent compound and formation and decline kinetics of major transformation products are calculated.

-

Mobility Assessment

The mobility of this compound in soil is a critical factor in determining its potential to leach into groundwater. The soil organic carbon-water partitioning coefficient (Kₒc) is a key parameter used to assess mobility.

Based on the Kₒc values for Chlorfenvinphos (1000 - 3000 mL/g), this compound is expected to have low to slight mobility in soil.[2] This suggests a tendency to adsorb to soil particles, particularly in soils with higher organic matter content, which would limit its potential for leaching.

Conclusion

The environmental fate of this compound is likely governed by a combination of abiotic and biotic degradation processes. While specific experimental data for this compound is scarce, information from its structural analogue, Chlorfenvinphos, suggests that it is moderately persistent in the environment. Microbial degradation in soil and hydrolysis under alkaline conditions in water are expected to be the primary routes of dissipation. Its mobility in soil is predicted to be low, reducing the risk of groundwater contamination.

It is imperative that future research focuses on generating specific environmental fate data for this compound to accurately assess its environmental risk and establish appropriate regulatory guidelines. The experimental protocols outlined in this guide provide a framework for conducting such studies in accordance with international standards.

References

An In-depth Technical Guide to the Metabolites of Bromfenvinphos

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and putative metabolites of Bromfenvinphos, an organophosphate insecticide. Due to the limited direct research on this compound metabolism, this guide synthesizes information from studies on its manufacturing impurities and the closely related, extensively studied organophosphate, Chlorfenvinphos. The metabolic pathways, chemical structures, and analytical methodologies are detailed to support research and development in toxicology, environmental science, and drug development.

Introduction to this compound

This compound, chemically known as (E,Z)-O,O-diethyl-O-[1-(2,4-dichlorophenyl)-2-bromovinyl] phosphate (B84403), is an organophosphorus insecticide and acaricide.[1] It has been utilized in veterinary medicine and plant protection.[2] Like other organophosphates, its mode of action involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function. The metabolism of this compound is a key determinant of its toxicity and environmental fate.

Known Impurities of this compound Synthesis

During the synthesis of this compound, several impurities can be formed. While not metabolites in the traditional sense, their identification is crucial for toxicological assessment and for understanding potential degradation products. These impurities include:

-

Dihydro-bromfenvinphos: O,O-diethyl O-[1-(2,4-dichlorophenyl)vinyl] phosphate[3]

-

Dibromo-bromfenvinphos: O,O-diethyl O-[1-(2,4-dichlorophenyl)-2,2-dibromovinyl] phosphate[3]

-

2,4-dichlorophenacyl bromide [3]

-

2,4-dichlorophenacylidene bromide [3]

-

2,4-dichlorophenacylidyne bromide [3]

Proposed Metabolic Pathways of this compound

Direct studies on the metabolic pathways of this compound are scarce. However, based on the well-documented metabolism of the structurally analogous insecticide Chlorfenvinphos, a putative metabolic pathway for this compound can be proposed. The primary metabolic transformations of organophosphate insecticides typically involve hydrolysis, oxidation, and conjugation reactions.

The following diagram illustrates the proposed metabolic pathway of this compound, extrapolated from the known metabolism of Chlorfenvinphos.

Key Putative Metabolites and Their Chemical Structures

Based on the proposed pathway, the following are the key putative metabolites of this compound. The chemical structures are inferred from the structure of this compound and the known metabolites of Chlorfenvinphos.

| Metabolite Name | Chemical Structure |

| This compound | O,O-diethyl O-[1-(2,4-dichlorophenyl)-2-bromovinyl] phosphate |

| Desethyl-Bromfenvinphos | O-ethyl O-[1-(2,4-dichlorophenyl)-2-bromovinyl] hydrogen phosphate (Structure inferred) |

| 2,4-dichloroacetophenone | 1-(2,4-dichlorophenyl)ethan-1-one |

| 1-(2,4-dichlorophenyl)ethanol | 1-(2,4-dichlorophenyl)ethan-1-ol

|

| 2,4-dichloromandelic acid | 2-(2,4-dichlorophenyl)-2-hydroxyacetic acid (Structure inferred) |

| 2,4-dichlorobenzoic acid | 2,4-dichlorobenzoic acid |

Quantitative Data Summary

Table 1: Relative Proportions of Chlorfenvinphos Metabolites in Rat and Dog Urine (Hypothetical Adaptation for this compound)

| Putative this compound Metabolite | Proposed % of Excreted Dose in Rats | Proposed % of Excreted Dose in Dogs |

| Desethyl-Bromfenvinphos | 30 - 40% | 60 - 70% |

| 1-(2,4-dichlorophenyl)ethanol glucuronide | 40 - 50% | 3 - 5% |

| 2,4-dichloromandelic acid | 5 - 10% | 10 - 15% |

| 2,4-dichlorobenzoic acid (as hippurate) | 3 - 5% | Not reported |

| 2,4-dichlorophenylethanediol glucuronide | 2 - 3% | 2 - 3% |

Note: This table is an adaptation based on data for Chlorfenvinphos and should be considered hypothetical for this compound until further research is conducted.

Experimental Protocols

Detailed experimental protocols for the study of this compound metabolites are not published. However, standard methodologies for the analysis of organophosphate pesticides and their metabolites can be applied. The following are generalized protocols based on established methods for similar compounds.

Sample Preparation for Metabolite Analysis

Objective: To extract this compound and its metabolites from biological or environmental matrices.

Typical Matrices: Urine, blood plasma, soil, water.

Protocol for Biological Samples (e.g., Urine):

-

Enzymatic Hydrolysis: To a 1 mL urine sample, add 100 µL of β-glucuronidase/arylsulfatase solution and incubate at 37°C for 16 hours to deconjugate metabolites.

-

Acidification: Adjust the pH of the hydrolyzed sample to 2 with hydrochloric acid.

-

Liquid-Liquid Extraction (LLE): Add 5 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and hexane).

-

Vortex and Centrifuge: Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Collection and Evaporation: Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a small volume of a suitable solvent (e.g., methanol (B129727) or mobile phase) for analysis.

Analytical Instrumentation and Conditions

Objective: To separate, identify, and quantify this compound and its metabolites.

Primary Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Typical GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless.

-

Temperature Program: A gradient temperature program, for example, starting at 70°C, holding for 2 minutes, then ramping to 280°C.

-

Ionization: Electron Ionization (EI).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Detection Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for metabolite identification.

Typical LC-MS/MS Conditions:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or ammonium (B1175870) acetate.

-

Ionization: Electrospray Ionization (ESI) in positive or negative mode.

-

Mass Analyzer: Triple Quadrupole (QqQ) for quantitative analysis or high-resolution mass spectrometry (e.g., Orbitrap, Q-TOF) for accurate mass measurements and metabolite identification.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Logical Workflow for Metabolite Identification

The identification of novel metabolites follows a structured workflow, combining analytical chemistry and data analysis.

References

- 1. Determination of dialkyl phosphate metabolites of organophosphorus pesticides in human urine by automated solid-phase extraction, derivatization, and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The effect of this compound and its impurities on human erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

Historical Applications of Bromfenvinphos in Agriculture: A Technical Guide

Abstract

Bromfenvinphos, also known by its developmental code IPO-62, is an organophosphate compound developed in Poland by the Institute of Industrial Organic Chemistry in Warsaw.[1] Historically, it was utilized as a potent insecticide and acaricide in both agricultural and veterinary applications before becoming largely obsolete.[2] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical to the nervous system of insects and mammals.[3] This technical guide provides a comprehensive overview of the historical applications of this compound, compiling available data on its target pests, analytical methodologies for its detection, and detailed experimental protocols. Due to the compound's age and limited use primarily in Eastern Europe, specific field application rates are not well-documented in accessible literature; however, its efficacy, particularly against the Colorado potato beetle, was noted.[1]

Chemical Properties and Toxicology

This compound is a vinyl phosphate (B84403) ester with significant insecticidal properties. Like other organophosphates, its toxicity stems from its ability to irreversibly bind to and inactivate acetylcholinesterase.

| Property | Value | Source |

| IUPAC Name | [2-bromo-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate | PubChem[4] |

| Molecular Formula | C₁₂H₁₄BrCl₂O₄P | PubChem[4] |

| Molecular Weight | 404.02 g/mol | PubChem[4] |

| CAS Number | 33399-00-7 | PubChem[4] |

| GHS Hazard Statement | H300: Fatal if swallowed | PubChem[4] |

| Veterinary Use Code | ATCvet Code: QP53AF16 (Ectoparasiticide, organophosphorous compound) | PubChem[4] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action for this compound is the inhibition of the acetylcholinesterase (AChE) enzyme at nerve synapses. In a healthy nervous system, AChE rapidly hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh), terminating the nerve signal. This compound phosphorylates the serine hydroxyl group in the active site of AChE, forming a stable, covalent bond. This inactivation of the enzyme leads to an accumulation of ACh in the synaptic cleft, causing continuous nerve stimulation. The resulting cholinergic crisis leads to paralysis and eventual death of the insect.

Historical Agricultural and Veterinary Applications

This compound was developed as a broad-spectrum insecticide with documented use against several significant agricultural pests. It was also adapted for veterinary use as an acaricide to combat parasites in honeybee populations.

| Application Area | Target Pest(s) | Crop/Host | Reference(s) |

| Agriculture | Colorado potato beetle (Leptinotarsa decemlineata) | Potato | [1] |

| Agriculture | Cabbage root fly (Delia radicum, syn. Phorbia brassicae) | Brassica Crops (e.g., Cabbage, Turnip) | [5] |

| Agriculture | Onion fly (Delia antiqua, syn. Hylemyia antiqua) | Onion | [5] |

| Veterinary | Varroa mite (Varroa destructor) | Honeybee (Apis mellifera) | [2][6] |

While literature confirms its high activity against these pests, specific government-approved application rates (e.g., L/ha) and field efficacy percentages are not available in digitized historical records. The compound is now considered obsolete, and its use has been discontinued.

Experimental Protocols

Detailed methodologies for the analysis and study of this compound have been reported in scientific literature. The following protocols are based on published studies.

Protocol 1: Determination of this compound Residues in Bee Products

This protocol is adapted from the method developed for the analysis of this compound in beeswax and propolis.

-

Sample Preparation:

-

Weigh 1.0 g of a homogenized beeswax sample (or 0.5 g of propolis) into a glass vial.

-

Spike the sample with a known concentration of Z-chlorfenvinphos to serve as an internal standard.

-

-

Extraction:

-

Add 10 mL of n-hexane to the vial.

-

Place the vial in an ultrasonic bath and extract for 15 minutes.

-

Centrifuge the sample to separate the hexane (B92381) extract from solid matrix components.

-

-

Cleanup (Solid Phase Extraction - SPE):

-

Prepare a Florisil SPE cartridge by conditioning it with n-hexane.

-

Load the hexane extract onto the cartridge.

-

Elute the analytes with a suitable solvent mixture (e.g., hexane:acetone).

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

Analysis (Gas Chromatography):

-

Instrument: Gas chromatograph equipped with an Electron Capture Detector (GC-ECD).

-

Column: A non-polar or semi-polar capillary column suitable for organophosphate pesticide analysis (e.g., DB-5ms).

-

Injector: Splitless mode, 250°C.

-

Oven Program: Start at 60°C, ramp to 280°C.

-

Detector: ECD at 300°C.

-

Quantitation: Calculate the concentration of this compound based on the peak area ratio relative to the internal standard. The reported quantitation limit for this method is 0.06 µg/kg in beeswax and 0.15 µg/kg in propolis.

-

Protocol 2: In-Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on toxicological studies evaluating the effect of this compound on human erythrocyte AChE.[2]

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of working solutions by diluting the stock solution to final concentrations ranging from 0.05 µM to 250 µM in a buffered solution.

-

Prepare isolated human erythrocyte samples (hemolysate) as the source of AChE.

-

Prepare Ellman's reagent (DTNB) and the substrate (acetylthiocholine iodide).

-

-

Inhibition Assay:

-

In a 96-well microplate, add the erythrocyte hemolysate to wells containing the different concentrations of this compound (and a solvent-only control).

-

Incubate the plates for 60 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

-

Enzymatic Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the acetylthiocholine (B1193921) iodide substrate to all wells.

-

Simultaneously, add DTNB. As the substrate is hydrolyzed by active AChE, the product reacts with DTNB to form a yellow-colored compound.

-

Measure the change in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of AChE inhibition relative to the control.

-

Analyze the data using Michaelis-Menten kinetics to determine kinetic parameters (Km, Vmax) and inhibition constants (Ki). Studies have shown that this compound exhibits a mixed type of inhibition on AChE.[2]

-

Synthesis Pathway (Generalized)

A specific, patented synthesis protocol for this compound (IPO-62) is not publicly available. However, a plausible route for vinyl phosphate insecticides involves the Perkow reaction, a variation of the Michaelis–Arbuzov reaction. This pathway depicts a generalized approach for creating the vinyl-phosphate ester bond central to the molecule's structure.

Conclusion

This compound (IPO-62) represents a chapter in the history of organophosphate pesticide development, originating from Poland and seeing targeted use in agriculture and apiculture. Its primary role was the control of major pests like the Colorado potato beetle. While its mode of action as an AChE inhibitor is well-understood and consistent with its chemical class, detailed records of its field performance and application rates are scarce, reflecting its status as an obsolete and regionally-used compound. The analytical and toxicological protocols outlined here provide a technical basis for understanding how this compound was detected and studied, offering valuable insight for researchers in environmental chemistry and toxicology.

References

Physicochemical Properties of Bromfenvinphos: An In-depth Technical Guide for Modeling Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the organophosphate insecticide Bromfenvinphos, tailored for use in environmental modeling and drug development research. The information presented herein is curated from various scientific sources to ensure accuracy and relevance for predictive modeling of its environmental fate and biological interactions.

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the following tables. These parameters are fundamental for models predicting its distribution and persistence in various environmental compartments, as well as its potential for biological uptake and interaction. It is important to note that while computed values provide useful estimates, experimentally determined data, where available, are preferred for higher accuracy in modeling studies.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | [2-bromo-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate (B84403) | [1] |

| CAS Number | 33399-00-7 | [2] |

| Molecular Formula | C₁₂H₁₄BrCl₂O₄P | [2] |

| Molecular Weight | 404.02 g/mol | [1] |

| Boiling Point | 123-126 °C at 0.006 Torr | N/A |

Table 2: Key Parameters for Environmental Modeling

| Property | Value | Source |

| Vapor Pressure | No experimental data available | |

| Water Solubility | No experimental data available | |

| Octanol-Water Partition Coefficient (log Kow) | 3.2 (Computed, XLogP3) | [1] |

| Soil Sorption Coefficient (Koc) | No experimental data available |

Note: The absence of experimentally determined values for several key parameters highlights a significant data gap in the scientific literature for this compound. For modeling purposes, it may be necessary to use data from structurally similar compounds, such as Chlorfenvinphos, with appropriate caution and clear notation of the substitution.

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is crucial for reliable modeling. The following sections outline the principles of standard experimental protocols, primarily based on OECD guidelines, for measuring the key parameters of this compound.

Vapor Pressure (OECD Guideline 104)

The vapor pressure of a substance is a measure of its volatility. Several methods are described in the OECD 104 guideline, including the dynamic method, static method, and effusion method. The choice of method depends on the expected vapor pressure range of the substance. For a compound like this compound, which is expected to have a low vapor pressure, the gas saturation method or a Knudsen effusion method would be appropriate.

Experimental Workflow: Gas Saturation Method

In this method, a stream of inert gas is passed over a known quantity of this compound at a constant temperature until the gas is saturated with the substance's vapor. The amount of substance transported by the gas is then determined, allowing for the calculation of the vapor pressure at that temperature.

Water Solubility (OECD Guideline 105)

Water solubility is a critical parameter for assessing the environmental distribution of a chemical. The OECD 105 guideline describes two primary methods: the column elution method for substances with low solubility and the flask method for those with higher solubility.

Experimental Workflow: Flask Method

In the flask method, an excess amount of this compound is stirred in water at a constant temperature for a sufficient time to reach equilibrium. The aqueous phase is then separated from the undissolved substance, and the concentration of dissolved this compound is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Octanol-Water Partition Coefficient (log Kow) (OECD Guideline 107)

The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a key indicator of its potential for bioaccumulation. The shake-flask method described in OECD 107 is a common approach for its determination.

Experimental Workflow: Shake-Flask Method

In this method, a solution of this compound in either n-octanol or water is mixed with the other solvent in a flask. The mixture is shaken until partitioning equilibrium is reached. The two phases are then separated, and the concentration of this compound in each phase is determined. The ratio of the concentrations yields the partition coefficient.

Soil Sorption Coefficient (Koc) (OECD Guideline 106)

The soil sorption coefficient indicates the tendency of a chemical to bind to soil organic matter. The batch equilibrium method outlined in OECD 106 is a standard procedure for its measurement.

Experimental Workflow: Batch Equilibrium Method

In this method, a solution of this compound of known concentration is added to a soil sample with a known organic carbon content. The mixture is agitated until equilibrium is reached between the dissolved and soil-adsorbed phases. The concentration of this compound remaining in the aqueous phase is measured, and the amount adsorbed to the soil is calculated by difference. The distribution coefficient (Kd) is then determined and normalized to the organic carbon content of the soil to obtain Koc.

Signaling and Degradation Pathways

Mechanism of Action: Acetylcholinesterase Inhibition

As an organophosphate insecticide, the primary mechanism of toxicity for this compound is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects. The inhibition process involves the phosphorylation of a serine residue in the active site of the AChE enzyme.

Environmental Degradation Pathway

The environmental degradation of this compound is expected to proceed through hydrolysis of the phosphate ester bonds, a common pathway for organophosphate pesticides. While specific experimental studies on the complete degradation pathway of this compound are limited, the degradation of the structurally similar compound Chlorfenvinphos provides a likely model. The initial and key step is the cleavage of the vinyl phosphate bond, leading to the formation of diethyl phosphate and 2-bromo-1-(2,4-dichlorophenyl)ethanol. Further degradation of these intermediates would then occur.

It is important to emphasize that this proposed pathway is based on the degradation of a related compound and requires experimental validation for this compound. Studies investigating the specific metabolites of this compound in soil and water under various environmental conditions are needed to fully elucidate its environmental fate.

Conclusion

This technical guide summarizes the currently available physicochemical data for this compound relevant to modeling studies. A significant lack of experimentally determined values for key environmental parameters, such as vapor pressure, water solubility, and soil sorption coefficient, has been identified. The provided experimental protocols, based on OECD guidelines, offer a framework for generating this much-needed data. The outlined mechanism of action and a proposed degradation pathway provide a starting point for toxicological and environmental fate modeling. Further experimental research is crucial to fill the existing data gaps and to validate the proposed degradation pathway, which will ultimately lead to more accurate and reliable predictions of the environmental behavior and potential risks associated with this compound.

References

Bromfenvinphos: A Technical Review of its Early Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromfenvinphos, an organophosphate insecticide, emerged in the 1960s as a potent agent for agricultural pest control. This technical guide provides an in-depth review of the early literature surrounding its discovery, with a focus on its synthesis, mechanism of action, toxicology, and metabolism. The information is compiled from foundational scientific papers to offer a comprehensive resource for researchers in pesticide development and toxicology.

Core Data Summary

The following tables summarize the key quantitative data available from early studies on this compound.

Table 1: Physicochemical and Toxicological Properties

| Property | Value | Species | Reference |

| Chemical Name | O,O-diethyl O-[1-(2,4-dichlorophenyl)-2-bromovinyl] phosphate (B84403) | N/A | [1] |

| CAS Number | 33399-00-7 | N/A | |

| Molecular Formula | C₁₂H₁₄BrCl₂O₄P | N/A | |

| Molecular Weight | 404.02 g/mol | N/A | |

| Acute Oral LD50 | Reported to be one-third to one-fourth that of Chlorfenvinphos (B103538) | Rat | [1] |

| Acute Dermal LD50 | Reported to be one-third to one-fourth that of Chlorfenvinphos | Rat | [1] |

Table 2: Acetylcholinesterase Inhibition

| Parameter | Value | Enzyme Source | Reference |

| Inhibition Type | Mixed (Competitive at low concentrations) | Human Erythrocyte Acetylcholinesterase | [2] |

| Bimolecular Inhibition Rate Constant (kᵢ) | 1.43 x 10⁵ M⁻¹ min⁻¹ | Human Acetylcholinesterase |

Synthesis

The primary route for the synthesis of this compound, as described in early Polish literature, is the Perkow reaction.[1] This reaction involves the treatment of a halo-ketone with a trialkyl phosphite (B83602).

Experimental Protocol: Synthesis of this compound (Perkow Reaction)

-

Reactants: The key starting materials are triethyl phosphite and dibromoethyl-2,4-dichlorophenyl ketone.[1]

-

Reaction: Triethyl phosphite is reacted with dibromoethyl-2,4-dichlorophenyl ketone. In this reaction, the phosphite attacks the carbonyl carbon, leading to the formation of an intermediate which then rearranges to the enol phosphate, this compound, with the elimination of an ethyl bromide molecule.

-

Purification: The resulting product would typically be purified using standard organic chemistry techniques such as distillation or chromatography to yield the final this compound product.

Mechanism of Action: Acetylcholinesterase Inhibition

Like other organophosphate insecticides, the primary mechanism of action of this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[2] AChE is crucial for the termination of nerve impulses by hydrolyzing the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at the nerve synapse, causing continuous nerve stimulation, which results in paralysis and ultimately death of the insect.

Early studies on human erythrocyte acetylcholinesterase revealed that this compound acts as a mixed-type inhibitor.[2] At lower concentrations, it exhibits competitive inhibition, while at higher concentrations, the inhibition is of a mixed type.[2] The presence of a bromine atom in the vinyl group is a significant factor in its inhibitory activity.[2]

Toxicology

Early toxicological studies positioned this compound as a moderately toxic organophosphate insecticide.

Acute Toxicity

Initial comparative studies in rats indicated that the acute oral and dermal LD50 values for this compound were approximately three to four times lower than those of the related compound, Chlorfenvinphos.[1]

Embryotoxicity

A study by Dzierzawski and Minta in 1979, published in the Bulletin of the Veterinary Institute in Pulawy, investigated the embryotoxic effects of this compound in laboratory animals. While the full text of this study is not widely available, it is a key early reference for the developmental toxicology of this compound.[3]

Experimental Protocol: Acute Toxicity (General)

The specific protocols from the 1974 study by Majda and Chruscielska are not available. However, a general procedure for determining acute oral LD50 in rats during that era would have likely followed these steps:

-

Animal Model: Wistar or Sprague-Dawley rats would be used, typically grouped by sex.

-

Dosage Preparation: this compound would be dissolved or suspended in a suitable vehicle, such as corn oil.

-

Administration: A range of doses would be administered orally to different groups of animals via gavage.

-